![molecular formula C15H21N3O4S2 B5671012 2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)
2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that demonstrate the complexity and versatility of synthetic organic chemistry. While specific literature on this exact compound is scarce, related research on compounds with similar frameworks indicates an interest in pyrazolopyridines and pyran derivatives for their potential biological activities and applications in material sciences.
Synthesis Analysis
Synthesis methods for complex molecules like the one described typically involve multi-step organic reactions. For instance, Nikpassand et al. (2010) demonstrated a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole and arylaldehydes in ethanol under ultrasound irradiation, producing fused polycyclic pyrazolopyridines with high yields (Nikpassand et al., 2010). Such methodologies could be adapted for the synthesis of the compound of interest, considering the structural similarities.
Molecular Structure Analysis
Analyzing the molecular structure involves understanding the compound's stereochemistry and electronic properties. Crystallography studies, similar to those conducted by Wang et al. (2014), offer insights into the molecular configurations and interactions within crystals of related compounds (Wang et al., 2014). These analyses are crucial for determining the 3D arrangement of atoms and the potential reactivity of the molecule.
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, such as the work by Veisi et al. (2015), where an electrochemical strategy was employed for synthesizing pyrazolopyridinones, highlighting the molecule's potential involvement in nucleophilic addition reactions (Veisi et al., 2015). This suggests that the compound could participate in various chemical transformations, leveraging its pyrazine and ethanol functional groups.
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability can be extrapolated from studies on structurally similar compounds. The protective group analysis by Elladiou and Patrickios (2012) on pyridinyl ethanol derivatives provides a basis for understanding the solubility and thermal properties that could relate to the compound (Elladiou & Patrickios, 2012).
Chemical Properties Analysis
The chemical behavior, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can be assessed through comparative studies. The catalytic oxidation study by Samanta and Biswas (2015) on alcohol derivatives using pyridinyl catalysts sheds light on potential oxidative pathways and functional group transformations relevant to our compound (Samanta & Biswas, 2015).
特性
IUPAC Name |
[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-23-14-11(3-2-4-16-14)15(20)18-6-5-17(7-8-19)12-9-24(21,22)10-13(12)18/h2-4,12-13,19H,5-10H2,1H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBPGEPLOPMBNA-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethyl-3-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5670930.png)
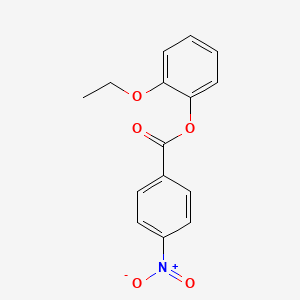
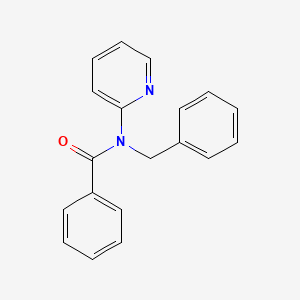
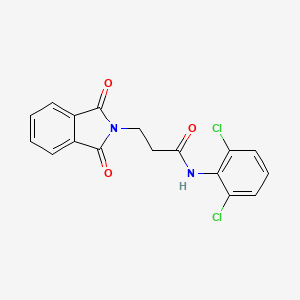
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)
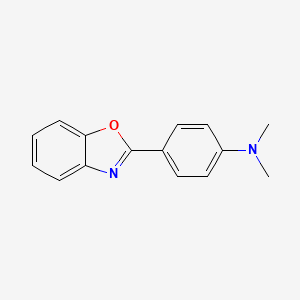
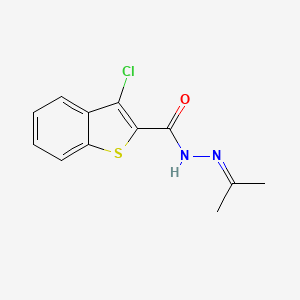
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)
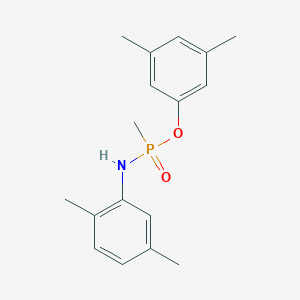
![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)
![4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5671015.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)
![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)